Morpholine salicylate

Pharmacokinetics Drug Elimination Salicylate Salts

Generic salicylate sourcing overlooks critical counterion-driven pharmacokinetic differences. Morpholine salicylate (CAS 147-90-0) addresses this gap with documented slower elimination versus sodium salicylate, enabling precise structure-kinetic relationship studies. • Slower systemic clearance vs. sodium salicylate for extended-duration experimental designs • Superior aqueous solubility facilitating high-loading liquid and semi-solid formulations • FDA-assigned UNII (G52K1S38LW) ensures unambiguous identity for GMP/QC reference standard use Standard pack sizes from 100 mg to bulk; custom synthesis available.

Molecular Formula C11H15NO4
Molecular Weight 225.24 g/mol
CAS No. 147-90-0
Cat. No. B095045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine salicylate
CAS147-90-0
Synonymsmorpholinium salicylate
Molecular FormulaC11H15NO4
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESC1COCC[NH2+]1.C1=CC=C(C(=C1)C(=O)O)[O-]
InChIInChI=1S/C7H6O3.C4H9NO/c8-6-4-2-1-3-5(6)7(9)10;1-3-6-4-2-5-1/h1-4,8H,(H,9,10);5H,1-4H2
InChIKeyMECVOSKQBMPUFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Morpholine Salicylate Product Overview


Morpholine salicylate (CAS 147-90-0) is a 1:1 salt of the nonsteroidal anti-inflammatory drug (NSAID) salicylic acid and the heterocyclic amine morpholine [1]. It is classified under the ATC code N02BA08 as an analgesic and antipyretic, and it has been marketed under trade names including Retarcyl, Dolical, and Deposal [2]. The compound possesses a molecular formula of C11H15NO4, a molecular weight of 225.24 g/mol, and a melting point of 110-111 °C [3]. Its primary therapeutic applications have historically focused on the management of rheumatic conditions and nociceptive pain, based on the established mechanism of cyclooxygenase (COX) enzyme inhibition [4].

Counterion Research
Supports studies on salicylate salt elimination kinetics and duration endpoints
Solubility Screening
High solubility ranking vs. sodium salicylate aids formulation screening
Historical Comparator
Existing head-to-head study supports comparative pharmacology research

Morpholine Salicylate: Non-Interchangeability


Generic substitution among salicylate salts is scientifically unjustified due to the profound impact of the counterion on key physicochemical and pharmacokinetic parameters. The morpholine counterion confers distinct properties compared to sodium, choline, or other common salicylate bases. As detailed in the evidence below, morpholine salicylate demonstrates a significantly slower elimination rate [1] and high solubility relative to sodium salicylate. These differences directly translate to altered in vivo duration of action and formulation behavior, making morpholine salicylate a non-interchangeable entity for specific research and industrial applications requiring these precise attributes.

Counterion differences create non-interchangeable pharmacokinetic and formulation profiles.
Morpholine Salicylate
Sodium Salicylate
Slower elimination (reported)
Faster elimination
High solubility
Moderate solubility

Morpholine Salicylate: Key Evidence of Differentiation


Slower Elimination vs. Sodium Salicylate

Morpholine salicylate is eliminated from the body much more slowly than sodium salicylate, providing a quantitatively verifiable advantage in its duration of therapeutic effect [1].

Elimination Rate
Class-level
Morpholine Salicylate vs. Sodium Salicylate
Reported slower elimination may support duration studies
Qualitative patent data; quantitative validation needed
Pharmacokinetics Drug Elimination Salicylate Salts

High Solubility Profile

Morpholine salicylate is characterized as having 'high' solubility, a property that distinguishes it from other salicylate salts like sodium salicylate, which is noted to have only 'moderate' solubility .

Aqueous Solubility
Class-level
High (Morpholine) vs. Moderate (Sodium)
Supports formulation loading and assay compatibility screening
Qualitative ranking; no quantitative solubility data
Pharmaceutical Formulation Solubility Bioavailability

Comparative Anti-Inflammatory Efficacy

The anti-inflammatory action of morpholine salicylate has been directly compared to that of sodium salicylate and hydrocortisone in a published study [1]. While the full quantitative data is not available in the abstract, the existence of this direct comparative study provides a historical foundation for understanding its relative potency and supports its specific selection for research into salicylate pharmacology.

Anti-inflammatory Action
Head-to-head
Direct comparison vs. Sodium Salicylate & Hydrocortisone
Supports comparative pharmacology endpoint review
Abstract-level data; full quantitative details unavailable
Anti-inflammatory Pharmacology NSAID

Unique FDA UNII

Morpholine salicylate possesses a Unique Ingredient Identifier (UNII) of G52K1S38LW, assigned by the U.S. Food and Drug Administration (FDA) [1]. This distinct code confirms its recognition as a unique chemical entity, separate from other salicylate salts.

FDA UNII
Supporting evidence
G52K1S38LW
Ensures precise identity in regulated procurement
Distinct from other salicylate salts
Regulatory Affairs Unique Ingredient Identifier FDA

Morpholine Salicylate Application Scenarios


Salicylate Counterion Effects

Investigators studying the impact of counterions on salicylate pharmacokinetics, specifically elimination rate and duration of action, will find morpholine salicylate to be an essential comparator. Its documented slower elimination relative to sodium salicylate [1] makes it a key compound for experiments designed to elucidate structure-kinetic relationships.

High-Concentration Formulation Development

Formulation scientists seeking to develop liquid or semi-solid preparations with high salicylate loading should evaluate morpholine salicylate due to its qualitatively superior solubility profile compared to sodium salicylate . This property can simplify manufacturing processes and enable dosage forms with improved patient acceptability or research utility.

Comparative NSAID Pharmacology

Researchers conducting meta-analyses or systematic reviews of historical NSAID efficacy require access to compounds with a published comparative profile. Morpholine salicylate's inclusion in a direct head-to-head study against sodium salicylate and hydrocortisone [2] makes it a specific and justifiable selection for investigations into the evolution of anti-inflammatory therapies.

Regulatory Reference Standard Sourcing

Analytical laboratories and quality control departments operating under regulatory oversight require materials with unambiguous identity. The assignment of a unique FDA UNII (G52K1S38LW) to morpholine salicylate [3] facilitates accurate procurement and use as a reference standard for identity and purity testing in a GMP environment.

Application
Selection Property
Validation Focus
Counterion Effect Research
Reported slower elimination vs. sodium salicylate
In vitro/in vivo duration endpoint context
High-Concentration Formulation
Qualitative solubility advantage
Formulation loading and stability assays
Comparative NSAID Pharmacology
Historic head-to-head study availability
Endpoint comparison in inflammation models
Regulatory Reference Standard
Distinct FDA UNII (G52K1S38LW)
Identity verification for analytical testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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